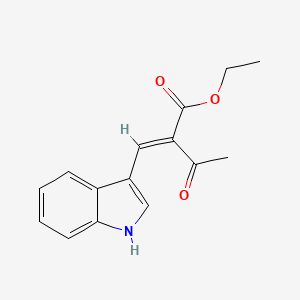
ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate, also known as ethyl 2-(1H-indol-3-yl)-3-oxobut-2-enoate, is a synthetic compound commonly used in scientific research. This compound is a derivative of indole-3-acetic acid, a naturally occurring plant hormone. This compound is a versatile compound that has been used in various scientific studies due to its unique properties.
Wirkmechanismus
The mechanism of action of ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate is not fully understood. However, it has been suggested that this compound may act as an inhibitor of enzymes involved in the biosynthesis of certain hormones. It has also been suggested that this compound may interact with cellular signaling pathways, leading to the inhibition of cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, this compound 2-acetyl-3-(1H-indol-3-yl)acrylate has been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate in lab experiments is its versatility. This compound can be used as a starting material in the synthesis of various bioactive compounds. Additionally, this compound has been shown to have various biological effects, making it a useful tool in scientific research.
One limitation of using this compound 2-acetyl-3-(1H-indol-3-yl)acrylate in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines. Therefore, caution should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for research involving ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate. One potential direction is the synthesis of novel indole-based compounds with potential anticancer activity. Another potential direction is the investigation of the mechanism of action of this compound. Additionally, the potential use of this compound 2-acetyl-3-(1H-indol-3-yl)acrylate as a therapeutic agent for various diseases should be explored.
Conclusion:
This compound is a versatile compound that has been extensively used in scientific research. This compound has been shown to have various biological effects, making it a useful tool in scientific research. The potential use of this compound as a therapeutic agent for various diseases should be further explored.
Synthesemethoden
There are several methods to synthesize ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate. One of the most common methods involves the reaction between this compound acetoacetate and indole-3-carboxaldehyde in the presence of a base catalyst. This reaction results in the formation of this compound 2-acetyl-3-(1H-indol-3-yl)acrylate with a high yield.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate has been extensively used in scientific research due to its unique properties. This compound has been used as a precursor in the synthesis of various bioactive compounds. It has been used as a starting material in the synthesis of indole-based compounds with potential anticancer activity.
Eigenschaften
IUPAC Name |
ethyl (2E)-2-(1H-indol-3-ylmethylidene)-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-3-19-15(18)13(10(2)17)8-11-9-16-14-7-5-4-6-12(11)14/h4-9,16H,3H2,1-2H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYONOZRZQUFGB-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(diphenylphosphoryl)methyl]pyridine](/img/structure/B5719926.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5719929.png)

![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5719948.png)
![N-(2-furylmethyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5719949.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5719966.png)


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5719976.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5719983.png)
![1-{[(4-methylphenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5719988.png)

![1-[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5720017.png)
![2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5720023.png)